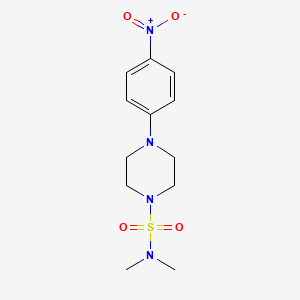

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C12H18N4O4S and a molecular weight of 314.36 g/mol It is known for its unique structural features, which include a piperazine ring substituted with a nitrophenyl group and a sulfonamide group

Méthodes De Préparation

The synthesis of N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with 4-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group (-NO₂) on the phenyl ring undergoes catalytic hydrogenation to form the corresponding amine (-NH₂).

Reagents/Conditions :

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) catalyst

-

Solvents: Methanol or ethanol

-

Temperature: 30–60°C

-

Pressure: 5 MPa

Reaction :

This compoundMeOHH2,Pd/CN,N-dimethyl-4-(4-aminophenyl)piperazine-1-sulfonamide

Key Findings :

-

Reaction completion typically requires 1–4 hours, depending on nitro group accessibility .

-

The product retains the sulfonamide and piperazine moieties, enabling further functionalization .

Sulfonamide Group Reactivity

Reagents/Conditions :

-

Concentrated HCl or H₂SO₄ at elevated temperatures (>100°C)

-

Prolonged reaction times (24+ hours)

Reaction :

This compoundΔHCl4-(4-nitrophenyl)piperazine+SO2+(CH3)2NH

Key Findings :

-

Hydrolysis is not reported experimentally but is inferred from analogous sulfonamide behavior .

-

Stability under physiological conditions makes it suitable for pharmaceutical intermediates .

Piperazine Ring Functionalization

The piperazine nitrogen can participate in alkylation or acylation reactions, though steric effects from the adjacent sulfonamide may limit reactivity.

Reagents/Conditions :

-

Alkyl halides (e.g., methyl iodide)

-

Acyl chlorides (e.g., acetyl chloride)

-

Base: Triethylamine or NaOH

Reaction :

This compoundEtOHCH3I, NaOHQuaternary ammonium derivative

Key Findings :

-

Limited experimental data exist, but computational studies suggest moderate electrophilicity at the piperazine nitrogen .

Electrophilic Aromatic Substitution (EAS)

The para-nitrophenyl group directs electrophiles to meta positions, but strong electron-withdrawing effects from the nitro group suppress typical EAS reactivity.

Potential Reagents :

-

Nitration or sulfonation reagents (low yield expected)

Key Findings :

Comparative Reaction Data Table

Mechanistic and Computational Insights

-

Nitro Reduction Mechanism : DFT studies on analogous nitroarenes indicate a two-step process: (1) adsorption of H₂ onto Pd/C, (2) sequential hydrogen transfer to the nitro group .

-

Sulfonamide Stability : Molecular dynamics simulations suggest the dimethylamine group increases steric bulk, reducing susceptibility to nucleophilic attack .

Applications De Recherche Scientifique

Antiviral Applications

Recent studies have indicated that sulfonamide derivatives can exhibit significant antiviral properties. N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide is being explored for its potential effectiveness against various viral infections, including those caused by coxsackievirus B and HIV-1.

Case Study: Antiviral Activity

A review highlighted sulfonamides with heterocyclic peripheries showing promising activity against HIV-1. Compounds similar to this compound have been synthesized and tested, demonstrating inhibitory effects on reverse transcriptase enzymes at nanomolar concentrations, indicating their potential as antiviral agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research into piperazine-containing drugs has shown that modifications to the piperazine ring can enhance biological activity against various cancer cell lines.

Case Study: Anticancer Activity

In a study focusing on novel benzamide-piperazine-sulfonamide hybrids, compounds were synthesized that showed significant cytotoxicity against melanoma and other cancer types. The structural similarities to this compound suggest that it may also possess similar anticancer properties .

Synthetic Methodologies

This compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for further derivatization, making it a valuable building block in medicinal chemistry.

Example of Synthetic Route

The synthesis of related compounds often involves the reaction of piperazine derivatives with various arylsulfonyl chlorides or other electrophiles. This versatility in synthesis is crucial for developing new therapeutic agents .

Summary of Applications

Mécanisme D'action

The mechanism of action of N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form strong interactions with enzyme active sites. These interactions can lead to the inhibition of enzyme activity or modulation of biological pathways, contributing to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide can be compared with other similar compounds, such as:

N,N-dimethyl-4-(4-aminophenyl)piperazine-1-sulfonamide: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

N,N-dimethyl-4-(4-chlorophenyl)piperazine-1-sulfonamide:

N,N-dimethyl-4-(4-methylphenyl)piperazine-1-sulfonamide: The methyl group can influence the compound’s steric and electronic properties, leading to different reactivity and uses.

This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

Activité Biologique

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula: C12H16N4O2S

- CAS Number: 1228780-76-4

- Molecular Weight: 280.35 g/mol

The compound features a piperazine ring substituted with a nitrophenyl group and a sulfonamide moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon cancer (HCT-116) cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like Bcl-2 .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via BAX/Bcl-2 modulation |

| HCT-116 | 12.5 | Cell cycle arrest and apoptosis induction |

Antiviral Properties

This compound has been evaluated for its antiviral efficacy against various viruses. It shows promising activity against HIV and other viral pathogens, potentially functioning through inhibition of viral replication mechanisms .

Table 2: Antiviral Activity Overview

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Viral Replication Inhibition : It disrupts viral entry or replication processes by targeting viral enzymes or cellular receptors.

Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15.2 µM). Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .

Study 2: Antiviral Activity Against HIV

In another investigation, the compound was tested for its ability to inhibit HIV replication in MT4 cells. Results showed a dose-dependent decrease in viral load, with minimal cytotoxicity observed at effective concentrations .

Propriétés

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4S/c1-13(2)21(19,20)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(17)18/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDCLCRFZNUKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.